molecular formula C12H12FI B2825301 1-(2-Fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287333-15-5

1-(2-Fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2825301
CAS No.: 2287333-15-5
M. Wt: 302.131
InChI Key: BVBZTTIHOAJOPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structures, which make them valuable in various fields such as medicinal chemistry and materials science. The incorporation of fluorine and iodine atoms into the bicyclo[1.1.1]pentane framework can significantly alter the compound’s physicochemical properties, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 1-(2-Fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclo[1.1.1]pentane core.

Industrial production methods for such compounds often involve scalable approaches that ensure high yields and purity. Techniques such as flow chemistry and continuous processing are commonly employed to achieve these goals .

Chemical Reactions Analysis

1-(2-Fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane can undergo a variety of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation reactions to introduce additional functional groups or to modify existing ones.

    Coupling Reactions:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an azide group would yield an azido derivative, which can further undergo click chemistry reactions .

Scientific Research Applications

1-(2-Fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure and functional groups make it a valuable scaffold for drug design.

    Materials Science: The rigid bicyclo[1.1.1]pentane core can be used to create novel materials with unique mechanical and electronic properties.

    Chemical Biology: The compound can be used as a probe to study biological systems.

Comparison with Similar Compounds

1-(2-Fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of fluorine, methyl, and iodine substituents, which provide a distinct set of properties and reactivity patterns .

Properties

IUPAC Name

1-(2-fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FI/c1-8-3-2-4-9(10(8)13)11-5-12(14,6-11)7-11/h2-4H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBZTTIHOAJOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C23CC(C2)(C3)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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